molecular formula C19H19Cl2FN6 B2559473 N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179441-98-5

N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2559473
M. Wt: 421.3
InChI Key: SCKJZTSQLAVDBI-UHFFFAOYSA-N
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Description

“N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride” is a chemical compound with the molecular formula C19H19Cl2FN6 and a molecular weight of 421.31.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized using various approaches, including catalytic protodeboronation of pinacol boronic esters2.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of this compound. However, similar compounds have been characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the retrieved information. However, organoboron compounds, which could be structurally related, are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the retrieved information. However, one of the synthesized compounds, ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate (ZB3), is described as a pale yellow solid with a melting point of 123–125°C3.


Scientific Research Applications

High Glass Transition and Thermal Stability

Research on novel diamine monomers, including variations related to N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, highlights the development of materials with high glass transition temperatures and thermal stability. For instance, a study by Wang et al. (2008) introduced a new diamine monomer that, when used to prepare polyimides, resulted in materials exhibiting high mechanical and thermal properties, soluble in various organic solvents, and capable of forming self-standing films with excellent thermal stability (Wang et al., 2008).

Antioxidant and Antitumor Activities

El-Moneim et al. (2011) investigated the antioxidant and antitumor activities of synthesized nitrogen heterocycles, including those related to the query compound. This study found that certain nitrogen heterocycles exhibit promising biological activities, which could be beneficial in developing therapeutic agents (El-Moneim et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved information.


Future Directions

The future directions for this compound are not explicitly mentioned in the retrieved information. However, the study on similar triazole-pyrimidine-based compounds suggests that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents3.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6.ClH/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27;/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKJZTSQLAVDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

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